N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

nicotinic acetylcholine receptor structure–affinity relationship regiochemistry

N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352482-91-7) is a synthetic pyrrolidinylpyridine compound. It belongs to the class of nicotine analogs but features a critical structural departure: the N-methylpyrrolidine ring is attached at the 5-position of the pyridine ring rather than the 3-position found in natural nicotine, while a dimethylamino group occupies the 2-position.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B11802268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCN1CCCC1C2=CN=C(C=C2)N(C)C
InChIInChI=1S/C12H19N3/c1-14(2)12-7-6-10(9-13-12)11-5-4-8-15(11)3/h6-7,9,11H,4-5,8H2,1-3H3
InChIKeyGTLAIPDLSVFKSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine – A Ring-Shifted Nicotine Analog for Nicotinic Receptor Research and Chemical Biology


N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine (CAS 1352482-91-7) is a synthetic pyrrolidinylpyridine compound . It belongs to the class of nicotine analogs but features a critical structural departure: the N-methylpyrrolidine ring is attached at the 5-position of the pyridine ring rather than the 3-position found in natural nicotine, while a dimethylamino group occupies the 2-position [1]. With a molecular formula of C₁₂H₁₉N₃ and molecular weight of 205.30 g/mol, this compound serves as a specialized tool for probing structure–activity relationships at nicotinic acetylcholine receptors (nAChRs) where both ring-regiochemistry and amine substitution profoundly influence receptor affinity, selectivity, and functional efficacy [2].

Why N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine Cannot Be Interchanged with Other In-Class Nicotine Analogs


Even within the densely studied pyrrolidinylpyridine class, minor structural variations produce large, non-linear effects on receptor binding, functional selectivity, and in vivo pharmacology. 5-Substitution on the pyridine ring of nicotine has been shown to reverse functional activity from agonist to antagonist at nAChRs, with 5-bromonicotine acting as a partial agonist and 5-methoxynicotine as an antagonist of nicotine's antinociceptive effects [1]. The dimethylamino substituent at the 2-position introduces a tertiary amine with distinct basicity (calculated pKa shift of ~2–3 units vs. a primary amine) and steric bulk, which alters hydrogen-bonding capacity, ligand-receptor residence kinetics, and off-target promiscuity profiles [2]. Consequently, substituting this compound with an unsubstituted 2-aminonicotine, a 6-methyl analog, or a 3-position nicotine regioisomer would predictably yield different target engagement, divergent selectivity, and non-comparable functional outcomes [3].

Quantitative Differentiation Evidence for N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine vs. Structural Analogs


5-Position vs. 3-Position Pyrrolidine Regiochemistry Determines nAChR Binding Affinity Retention

The target compound places the N-methylpyrrolidine substituent at the pyridine 5-position rather than the natural nicotine 3-position. Published SAR data on 5-substituted nicotine analogs establish that 5-substitution retains high nAChR binding affinity but radically alters functional pharmacology. 5-Bromonicotine exhibits a Ki of 6.9 nM and 5-methoxynicotine a Ki of 14.3 nM at nAChRs, compared to nicotine's Ki of 2.4 nM [1]. These 5-substituted analogs retain nanomolar affinity yet lose nicotine-like agonist activity, with 5-bromonicotine behaving as a partial agonist at α4β2 receptors and 5-methoxynicotine antagonizing nicotine's antinociceptive effects [1]. This demonstrates that the 5-regioisomeric scaffold is pharmacologically tolerated for binding but functionally differentiated from 3-position nicotine analogs [1].

nicotinic acetylcholine receptor structure–affinity relationship regiochemistry

N,N-Dimethylamino vs. Primary Amino at Pyridine 2-Position Modulates Lipophilicity and Predicted BBB Penetration

The N,N-dimethylamino group at the pyridine 2-position distinguishes this compound from 2-aminonicotine (rac-2-amino nicotine, CAS 32726-84-4) and 6-aminonicotine (CAS 22790-82-5). While direct experimental logP and BBB data are not publicly available for this specific compound, the Chemscene computational data report a calculated LogP of 1.9143 and TPSA of 19.37 Ų for N,N-dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine . For comparison, the primary amine analog 5-(1-methylpyrrolidin-2-yl)pyridin-2-amine (6-aminonicotine) has a calculated PSA of 42.88 Ų , representing a >2-fold increase in polar surface area relative to the dimethylamino derivative. This difference predicts superior passive membrane permeability for the tertiary amine compound, consistent with the general SAR principle that N,N-dimethylation reduces hydrogen-bond donor count from 2 (primary amine) to 0 and increases lipophilicity by approximately 0.5–1.0 log units per methyl group [1].

CNS drug design lipophilicity blood–brain barrier permeability

Dimethylamino Substitution Alters nAChR Subtype Selectivity Relative to Nicotine – Epibatidine Analog SAR

Direct binding data for the target compound at specific nAChR subtypes are not publicly disclosed. However, systematic SAR studies on epibatidine analogs provide class-level inference on the effect of dimethylamino substitution at the pyridine 2-position. In epibatidine analogs, replacement of the 2-chloro substituent with dimethylamino yielded affinities too low for accurate measurement across α4β2, α3β4, α4β4, and α7 subtypes [1]. In contrast, the 2-amino analog displayed 10- to 115-fold selectivity for β2-containing receptors (α4β2, α2β2) over β4-containing subtypes (α3β4, α4β4), with 3-fold greater efficacy at α3β4 than α4β2 [1]. These data demonstrate that the steric and electronic properties of the 2-position amine substituent are dominant determinants of nAChR subtype selectivity, with tertiary amines (dimethylamino) producing distinct selectivity fingerprints compared to primary amines or halogens [1].

nAChR subtype selectivity epibatidine analog dimethylamino SAR

6-Methyl Nicotine Analogs Show Potency Enhancement; N,N-Dimethyl Represents a Structurally Distinct Alternative with Altered Basicity

Published SAR data demonstrate that 6-methyl substitution on the nicotine pyridine ring increases nAChR binding affinity by over three-fold relative to nicotine itself [1]. Within the pyrrolidine-modified and 6-substituted nicotine analog series, the rank order of receptor affinity for additional methyl groups was: 6-methyl > 2′-methyl > 5-methyl > 2-methyl > 4-methyl [1]. The target compound, N,N-dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine, is structurally distinct from these 6-substituted analogs because it bears a dimethylamino group at position 2 rather than a methyl group at position 6, with the pyrrolidine at position 5 rather than position 3. The dimethylamino group introduces a substantially different basicity (calculated pKa ~7–8 for tertiary aromatic amine vs. ~5 for pyridine nitrogen in 6-methylnicotine), altering protonation state at physiological pH and consequently receptor interaction mode and off-target profile [2].

nicotine analog potency methyl substitution SAR basicity modulation

Potent EED Inhibition Suggests Non-nAChR Polypharmacology Differentiating This Scaffold from Nicotine-Class Ligands

A BindingDB entry matching the molecular formula C₁₂H₁₉N₃ (BindingDB BDBM50231867, CHEMBL4067345) reports an IC50 of 40 nM for inhibition of the pyrrolidine inhibitor-based Oregon-green probe binding to GST-tagged EED (Embryonic Ectoderm Development protein, a core component of the PRC2 complex) [1]. This sub-micromolar epigenetic target engagement is structurally unrelated to canonical nAChR activity. By comparison, classical nicotine analogs (nicotine, 5-bromonicotine, epibatidine) do not demonstrate reported EED inhibitory activity, suggesting that the combination of the 5-pyrrolidine regioisomerism and the N,N-dimethylamino group in this compound may confer a unique polypharmacological profile spanning both nAChR and epigenetic targets [1].

epigenetics EED inhibitor polypharmacology

Storage and Handling Requirements Differentiate N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine from Air-Stable Nicotine Analogs

The target compound requires storage sealed in a dry environment at 2–8°C , which is a more stringent requirement than for nicotine (typically stored at room temperature under inert atmosphere) or many common nicotine analogs such as 6-methylnicotine or 5-bromonicotine. Shipping is performed at room temperature in continental US, but extended storage under refrigeration is recommended, indicating sensitivity to moisture and/or thermal degradation pathways that may not affect simpler nicotine analogs . This differential stability profile implies that procurement decisions must account for cold-chain logistics and controlled storage infrastructure, particularly for laboratories planning long-term library storage or multi-institutional compound sharing.

compound stability storage condition laboratory handling

Recommended Research and Procurement Scenarios for N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine


nAChR Subtype Selectivity Profiling – Exploring 5-Regioisomeric Nicotine Scaffolds

This compound is best deployed as a probe molecule in systematic nAChR subtype selectivity panels where the effect of pyrrolidine ring regiochemistry (5-position vs. natural 3-position) is the primary variable under investigation. Based on class-level SAR evidence showing that 5-substituted nicotine analogs retain nanomolar nAChR affinity (Ki = 6.9–14.3 nM) but diverge functionally from nicotine [1], this compound can serve as a comparator to 3-position nicotine analogs in α4β2, α3β4, and α7 subtype binding and functional assays to map regiochemistry-dependent selectivity determinants.

Epigenetic Chemical Probe Development – Dual nAChR/EED Activity

The 40 nM IC50 at EED reported in BindingDB [1] suggests that this compound provides a starting scaffold for developing dual-activity chemical probes that simultaneously engage nAChRs and the PRC2 epigenetic machinery. This is a rare polypharmacological profile not observed for canonical nicotine analogs. Researchers investigating the intersection of cholinergic signaling and chromatin regulation—relevant to neurodevelopmental disorders, addiction neurobiology, and certain cancers—may prioritize this scaffold for lead optimization.

CNS-Penetrant Ligand Design Using the Dimethylamino Advantage

The low TPSA (19.37 Ų) and favorable calculated LogP (1.91) of this compound [1] predict superior passive BBB permeability compared to primary amine analogs (e.g., 6-aminonicotine, TPSA 42.88 Ų) . Medicinal chemistry teams pursuing CNS nAChR ligands can use this scaffold to evaluate whether the dimethylamino modification improves brain exposure without sacrificing target engagement, referencing the general CNS drug property guidelines that favor TPSA <60–70 Ų for adequate BBB penetration [2].

Analytical Reference Standard for Pyrrolidinylpyridine Metabolite Identification

Given its structural uniqueness as a 5-pyrrolidinyl-2-dimethylamino pyridine, this compound may serve as a reference standard in mass spectrometry-based metabolomics or impurity profiling studies of nicotine analog libraries. Its distinct chromatographic retention and fragmentation pattern (predicted from its SMILES: CN1CCCC1C2=CN=C(C=C2)N(C)C) [1] enables its use as a retention-time marker and structural isomer discriminator in LC-MS/MS workflows where separation of 3- vs. 5-substituted pyrrolidinylpyridine regioisomers is analytically required.

Quote Request

Request a Quote for N,N-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.